molecular formula C9H8BrCl B2396507 6-Bromo-4-chloro-2,3-dihydro-1H-indene CAS No. 1781866-93-0

6-Bromo-4-chloro-2,3-dihydro-1H-indene

Cat. No. B2396507
CAS RN: 1781866-93-0
M. Wt: 231.52
InChI Key: YODURFYCCBRNNV-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloro-2,3-dihydro-1H-indene” is a derivative of indane , which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by the hydrogenation of indene .


Synthesis Analysis

The synthesis of similar compounds involves bromination under various conditions, which occurs in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction gave (4-chloro-2, 3-dihydro-1 H -indene-2-yl)methanamine in quantitative yield .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloro-2,3-dihydro-1H-indene” can be represented by the InChI code 1S/C9H8BrCl/c10-7-4-6-2-1-3-8 (6)9 (11)5-7/h4-5H,1-3H2 .


Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-2,3-dihydro-1H-indene” is a liquid at room temperature . It has a molecular weight of 231.52 .

Scientific Research Applications

Safety And Hazards

The safety information for “6-Bromo-4-chloro-2,3-dihydro-1H-indene” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

6-bromo-4-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODURFYCCBRNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2,3-dihydro-1H-indene

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